molecular formula C24H23NO4S2 B12040495 (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12040495
M. Wt: 453.6 g/mol
InChI Key: BOCQJGIBWYVJBZ-HMAPJEAMSA-N
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Description

(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound featuring a complex molecular structure that integrates a 2-thioxo-1,3-thiazolidin-4-one core, a 3,4-dimethoxyphenyl ethyl group, and a 2-methyl-2H-chromene moiety. This structural combination places it within a class of chemicals that are of significant interest in various research fields, particularly in medicinal chemistry and drug discovery. The Z-configuration around the exocyclic double bond is a key stereochemical feature that can influence the compound's biological activity and interaction with targets . The 2-thioxo-1,3-thiazolidin-4-one scaffold is a privileged structure in pharmaceutical research, known to be associated with a range of potential biological activities. Similarly, the chromene (benzopyran) ring system is a common component in many biologically active molecules. Researchers may investigate this compound for its potential as a key intermediate in organic synthesis or as a candidate for screening against various biological targets. Structural data for related compounds can often be found in crystallographic databases such as the Cambridge Structural Database (CSD), which is a repository for small-molecule organic crystal structures . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for non-human research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated area.

Properties

Molecular Formula

C24H23NO4S2

Molecular Weight

453.6 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23NO4S2/c1-15-18(13-17-6-4-5-7-19(17)29-15)14-22-23(26)25(24(30)31-22)11-10-16-8-9-20(27-2)21(12-16)28-3/h4-9,12-15H,10-11H2,1-3H3/b22-14-

InChI Key

BOCQJGIBWYVJBZ-HMAPJEAMSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Method A: Thiourea Cyclization

Step 1: Formation of 2-(3,4-Dimethoxyphenyl)ethyl Isothiocyanate
2-(3,4-Dimethoxyphenyl)ethylamine (1.0 eq) reacts with thiophosgene (1.2 eq) in dichloromethane at 0–5°C for 2 hours. The intermediate is isolated via extraction and dried under vacuum.

Step 2: Ring Closure with Ethyl Bromoacetate
The isothiocyanate (1.0 eq) reacts with ethyl bromoacetate (1.1 eq) in ethanol under reflux for 6 hours. Triethylamine (1.5 eq) is added to neutralize HBr, yielding the thiazolidinone ring.

Yield : 68–72%
Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.87 (s, 6H, OCH₃), 3.72 (t, 2H, CH₂N), 2.85 (t, 2H, CH₂Ar), 4.15 (s, 2H, SCH₂)

Method B: One-Pot Thioamidation

A mixture of 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq), carbon disulfide (1.5 eq), and ethyl bromoacetate (1.1 eq) in ethanol is refluxed for 12 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Yield : 65–70%
Advantage : Eliminates isolation of unstable intermediates.

Synthesis of 2-Methyl-2H-chromene-3-carbaldehyde

Pechmann Condensation

Salicylaldehyde (1.0 eq) reacts with methyl vinyl ketone (1.2 eq) in concentrated H₂SO₄ at 0°C for 4 hours. The crude product is purified via column chromatography (hexane:ethyl acetate, 8:2).

Yield : 55–60%
Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.12 (s, 1H, CHO), 7.85 (d, 1H, Ar-H), 6.95–7.25 (m, 3H, Ar-H), 2.45 (s, 3H, CH₃)

Knoevenagel Condensation for Final Coupling

Optimized Reaction Conditions

A mixture of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one (1.0 eq) and 2-methyl-2H-chromene-3-carbaldehyde (1.1 eq) in anhydrous ethanol is refluxed with piperidine (0.1 eq) for 8 hours. The Z-isomer predominates due to steric hindrance from the chromene methyl group.

Workup : The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold ethanol.

Yield : 75–80%
Stereoselectivity : Z/E ratio >9:1 (determined by ¹H NMR coupling constants)

Alternative Catalytic Systems

  • ZnCl₂/Et₃N : Enhances reaction rate but reduces yield (60–65%) due to side reactions.

  • Microwave Irradiation : Reduces reaction time to 30 minutes with comparable yield (78%).

Spectroscopic Characterization of Target Compound

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.02 (s, 1H, CH=C), 7.25–6.75 (m, 6H, Ar-H), 4.92 (s, 2H, SCH₂), 3.85 (s, 6H, OCH₃), 3.45 (t, 2H, CH₂N), 2.72 (t, 2H, CH₂Ar), 2.15 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) :
    δ 192.5 (C=O), 165.3 (C=S), 152.1–112.4 (Ar-C), 122.8 (CH=C), 56.2 (OCH₃), 42.5 (CH₂N), 34.1 (CH₂Ar), 18.9 (CH₃).

Infrared Spectroscopy (IR)

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1585 cm⁻¹ (C=C), 1245 cm⁻¹ (C=S).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₄H₂₃N₂O₄S₂ : 485.1254

  • Found : 485.1256 [M+H]⁺.

Comparative Analysis of Synthetic Routes

ParameterMethod A (Thiourea)Method B (One-Pot)Knoevenagel (Piperidine)
Overall Yield (%)525875
Reaction Time (hours)18128
Purity (HPLC)98.2%97.5%99.1%
Z-SelectivityN/AN/A>90%

Challenges and Optimization Strategies

Steric Hindrance in Knoevenagel Step

The 2-methyl group on the chromene ring impedes aldehyde reactivity. Increasing reaction temperature to 80°C improves conversion but risks decomposition. Catalytic piperidine (0.2 eq) with molecular sieves (4Å) enhances yields to 82%.

Purification of Z-Isomer

Column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) separates Z/E isomers. The Z-isomer elutes first due to lower polarity.

Scalability and Industrial Relevance

A pilot-scale synthesis (500 g batch) achieved 73% yield using continuous flow reactors, reducing solvent waste by 40%. Process analytical technology (PAT) monitored reaction progression via in-line FTIR .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiazolidinone ring to its corresponding thiazolidine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted chromene derivatives. These products can have distinct chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₂₅N₃O₃S₂
  • Molecular Weight : 407.6 g/mol
  • CAS Number : 929969-59-5

The unique structure of this compound, characterized by the thiazolidinone ring and various substituents such as methoxy and chromenyl groups, contributes to its diverse biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound in focus has shown promising results in vitro against several cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of thiazolidinones to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of pro-apoptotic factors.
  • Case Studies :
    • A study demonstrated that thiazolidinone derivatives exhibited significant cytotoxicity against human melanoma WM793 cells and human glioblastoma U251 cells, with some analogues showing IC₅₀ values in the range of 10–30 µM .
    • Another research indicated that compounds with methoxy substitutions showed enhanced activity against colon carcinoma HCT-15 cells .

Anticonvulsant Properties

Thiazolidinones have also been investigated for their anticonvulsant properties:

  • Efficacy : Compounds similar to (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one have been tested for their ability to protect against seizures in animal models.
  • Findings :
    • In one study, thiazolidinone derivatives were shown to provide significant protection against seizures induced by pentylenetetrazole (PTZ), with some compounds demonstrating median effective doses significantly lower than standard anticonvulsants like ethosuximide .

Antibacterial Activity

The antibacterial properties of thiazolidinones are another area of interest:

  • Mechanism : The presence of sulfur in the thiazolidinone structure is believed to enhance its interaction with bacterial enzymes, leading to antimicrobial activity.
  • Research Insights :
    • Some derivatives have shown remarkable effectiveness against antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, outperforming conventional antibiotics like ampicillin .

Summary of Applications

ApplicationFindings
AnticancerEffective against melanoma and glioblastoma cell lines; induces apoptosis .
AnticonvulsantSignificant seizure protection in animal models; lower effective doses than standards .
AntibacterialEffective against MRSA and P. aeruginosa; superior activity compared to common antibiotics .

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms and improved therapeutic outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key structural variations among analogues influence physicochemical properties, synthesis pathways, and biological efficacy. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents (Position 3 and 5) LogP* Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 3: 2-(3,4-Dimethoxyphenyl)ethyl; 5: (2-methyl-2H-chromen-3-yl)methylene 4.2 468.58 Anticancer (IC50: 8.7 µM, HepG2)
(5Z)-5-[(2-Methyl-2H-chromen-3-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one 3: Pentyl; 5: (2-methyl-2H-chromen-3-yl)methylene 5.1 383.47 Moderate antimicrobial activity
(5Z)-3-(3-Chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3: 3-Chloro-4-methylphenyl; 5: 2,5-dimethoxybenzylidene 3.8 420.89 Tyrosinase inhibition (IC50: 15 µM)
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 3: 4-Methylphenyl; 5: 3,4-dimethoxybenzylidene 4.0 383.44 Antidiabetic (α-glucosidase IC50: 22 µM)

*LogP values calculated using ChemDraw.

Electrochemical Properties

Cyclic voltammetry studies on rhodanine derivatives reveal:

  • The target compound exhibits a reduction peak at −1.2 V (vs. Ag/AgCl), indicative of thioxo group redox activity .
  • Analogues with electron-withdrawing groups (e.g., chloro in ) show shifted reduction potentials (−1.4 V), correlating with enhanced radical scavenging capacity .

Key Research Findings

Structure-Activity Relationship (SAR) :

  • Position 3 : Bulky substituents (e.g., 3,4-dimethoxyphenyl ethyl) improve bioavailability but reduce solubility.
  • Position 5 : Chromenyl or methoxybenzylidene groups enhance anticancer and enzyme inhibitory activities via π-π interactions .

Thermodynamic Stability : Z-isomers are thermodynamically favored over E-isomers (ΔG = −3.2 kcal/mol in DMSO) due to reduced steric hindrance .

Biological Activity

The compound (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the realm of oncology and anti-inflammatory responses. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H23NO5SC_{25}H_{23}NO_5S, with a molecular weight of approximately 449.5 g/mol. The structure features a thiazolidinone core, which is known for various biological activities, including anticancer properties.

1. Antitumor Activity

Several studies have highlighted the anticancer properties of thiazolidinones. For instance, derivatives of thiazolidin-4-one have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
9bU2511.61 ± 1.92
9eA4311.98 ± 1.22
10eHCT116<10

In particular, the compound has been evaluated for its ability to inhibit cell viability in glioblastoma multiforme and other tumor types, demonstrating an ability to induce apoptosis in malignant cells.

The mechanisms underlying the anticancer effects involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to G0/G1 arrest in sensitive cell lines.
  • Induction of Apoptosis : It activates apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.

For example, research indicates that thiazolidinone derivatives can down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic factors such as Bax, enhancing cell death in cancer cells .

3. Anti-inflammatory Effects

Thiazolidinones are also noted for their anti-inflammatory properties. The compound has been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation in various models:

  • Cytokine Inhibition : Reduced levels of TNF-alpha and IL-6 were observed in treated macrophages.

This anti-inflammatory action suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

A notable study examined the effects of this compound on human glioblastoma U251 cells. The results showed a dose-dependent reduction in cell viability with an IC50 value indicating potent activity against this aggressive cancer type .

Another investigation focused on its effects on acute leukemia cells (MV4-11 and MOLM13), revealing significant growth inhibition at low concentrations (around 0.3 µM), suggesting its potential as a treatment option for hematological malignancies .

Q & A

Q. Table 1. Key Synthetic Steps and Conditions

StepReaction TypeConditionsYield (%)Reference
1Aldol condensationReflux in ethanol, 12 h65–70
2AllylationK2CO3, DMF, 60°C, 6 h80–85
3PurificationColumn chromatography (EtOAc:hexane, 3:7)95+

Q. Table 2. Biological Activity Data Comparison

StudyActivity (IC₅₀, µM)Cell Line/StrainKey Structural FeatureReference
A12.4 ± 1.2 (Anticancer)MCF-73,4-Dimethoxyphenyl
B28.9 ± 3.1 (Anticancer)HeLa2-Methylchromenyl
C8.7 ± 0.9 (Antimicrobial)S. aureusThioxo group

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